Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride

Description

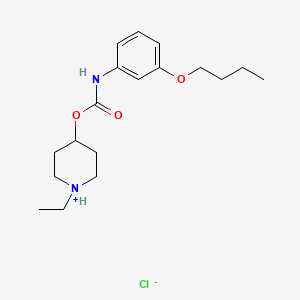

The compound "Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride" (hereafter referred to as the target compound) is a carbamate derivative characterized by a 3-butoxyphenyl group linked to a carbamic acid ester and a 1-ethyl-4-piperidinyl moiety, with a hydrochloride salt. Carbamates in this series typically exhibit acetylcholinesterase (AChE) inhibitory activity, similar to physostigmine, and are studied for their effects on intestinal peristalsis, miotic action, and toxicity profiles .

Properties

CAS No. |

105384-00-7 |

|---|---|

Molecular Formula |

C18H29ClN2O3 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

(1-ethylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-3-5-13-22-17-8-6-7-15(14-17)19-18(21)23-16-9-11-20(4-2)12-10-16;/h6-8,14,16H,3-5,9-13H2,1-2H3,(H,19,21);1H |

InChI Key |

XVKADYMNIJSMTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 3-butoxyphenyl isocyanate with 1-ethyl-4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Hypothetical Molecular Properties (Derived from Analogs):

- Molecular Formula : Estimated as C₁₈H₂₈ClN₂O₃ (adjusting the propyl group in PAK 4334 to ethyl).

- Molecular Weight : ~356.88 g/mol (based on structural analogs like PAK 4334, which has a molecular weight of 370.97 g/mol) .

- Key Features: 3-Butoxyphenyl group: Enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) but less than heptyloxy analogs.

Comparison with Similar Compounds

The target compound can be compared to structurally related carbamates, focusing on substituent variations (alkoxy group, piperidinyl chain length) and their pharmacological, toxicological, and physicochemical properties.

Table 1: Structural and Functional Comparison of Carbamate Analogs

Key Comparison Points:

Substituent Position: Meta-substitution (3-butoxy in the target) vs. ortho-substitution (2-butoxy in PAK 4424) alters steric and electronic interactions with AChE. Meta-substituted analogs generally show higher activity .

Piperidinyl Substituent :

- Ethyl vs. Propyl/Butyl : Ethyl groups (target compound) may confer lower toxicity compared to propyl (PAK 4334) but weaker activity than quaternary ammonium salts (e.g., PAK 4424) .

- Quaternary Salts : Compounds like PAK 4424, with a butyl group forming a quaternary ammonium, exhibit stronger AChE inhibition and higher toxicity due to increased cationic charge .

Toxicity Profiles :

- PAK 4334 (1-propyl analog) has a subcutaneous LD₅₀ of 100 mg/kg in mice, suggesting moderate acute toxicity . Ethyl analogs (target compound) may have lower toxicity due to reduced alkyl chain length.

Pharmacological Activity :

- AChE Inhibition : All active analogs require both a carbamic ester and a basic substituent (e.g., piperidinyl). Ethyl derivatives (target) likely show weaker activity than propyl or benzyl analogs .

- Miotic and Gastrointestinal Effects : Ethyl carbamates (e.g., target) are less potent than dimethyl or benzyl derivatives in stimulating intestinal peristalsis or inducing miosis .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Optimal activity is achieved with intermediate alkoxy chain lengths (butoxy to heptyloxy) and tertiary/quaternary ammonium groups. The target compound’s ethyl group balances moderate activity and toxicity . Stability: Disubstituted carbamic esters (e.g., dimethylcarbamic esters) are more stable and active than monoalkyl derivatives .

Toxicological Considerations :

- Subcutaneous LD₅₀ values for carbamates in mice range from 50–200 mg/kg, with ethyl derivatives likely occupying the higher end (lower toxicity) .

Biological Activity

Carbamic acid esters are a class of compounds known for their diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. The compound Carbamic acid, (3-butoxyphenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is significant in pharmacological research due to its structural properties and biological implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C24H41ClN2O3

- Molecular Weight : 440.07 g/mol

This compound features a piperidine ring, which is often associated with various biological activities, including interactions with neurotransmitter systems.

Neuroprotective Effects

Research indicates that carbamic acid derivatives can exhibit neuroprotective properties. For instance, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine (ACh) in the brain. This mechanism is crucial for conditions such as Alzheimer's disease, where ACh levels are typically low .

Toxicological Studies

Toxicological assessments have revealed significant insights into the safety profile of carbamic acid esters. For example:

- Acute Toxicity : In studies involving rodent models, doses as high as 10000 ppm resulted in severe adverse effects, including lung inflammation and nephropathy .

- Chronic Exposure : Long-term exposure studies indicated potential leukopenia and organ-specific toxicities at lower doses (1100 ppm), suggesting a dose-dependent relationship between exposure and toxicity .

Case Studies

One notable case involved the administration of the compound in clinical trials for patients with various cancers. Patients reported side effects such as nausea and leukopenia when treated with doses ranging from 1 to 6 g/day over extended periods. These findings highlight both the therapeutic potential and the risks associated with high-dose administration .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.